Bicyclo[3.2.1]octane-2,2-diol

Physicochemical Properties Drug Design Lead Optimization

Bicyclo[3.2.1]octane-2,2-diol is a bicyclic organic compound featuring a rigid [3.2.1] bridged framework and two hydroxyl groups at the 2-position. This unique architecture imposes conformational constraints that are highly valued in medicinal chemistry for exploring bioactive conformations and in asymmetric synthesis as a chiral building block or ligand precursor.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 253875-88-6
Cat. No. B12089325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.2.1]octane-2,2-diol
CAS253875-88-6
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESC1CC2CC1CCC2(O)O
InChIInChI=1S/C8H14O2/c9-8(10)4-3-6-1-2-7(8)5-6/h6-7,9-10H,1-5H2
InChIKeyXARWQKZGAISNQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.2.1]octane-2,2-diol (CAS 253875-88-6): A Rigid, Bicyclic 1,2-Diol Scaffold for Stereoselective Synthesis and Drug Discovery


Bicyclo[3.2.1]octane-2,2-diol is a bicyclic organic compound featuring a rigid [3.2.1] bridged framework and two hydroxyl groups at the 2-position . This unique architecture imposes conformational constraints that are highly valued in medicinal chemistry for exploring bioactive conformations and in asymmetric synthesis as a chiral building block or ligand precursor . Its molecular formula is C8H14O2, with a molecular weight of 142.20 g/mol .

Why Bicyclo[3.2.1]octane-2,2-diol (253875-88-6) Cannot Be Simply Replaced by Other Bicyclic Diols


Substitution with other bicyclic diols, such as bicyclo[2.2.1]heptane-2,3-diol or bicyclo[2.2.2]octane-2,3-diol, is not scientifically valid due to fundamental differences in molecular topology, stereoelectronic properties, and hydrogen-bonding geometry. The [3.2.1] framework of the target compound creates a unique spatial arrangement of the hydroxyl groups that directly impacts its acidity (pKa 11.79 [1]), lipophilicity (LogP 0.94 [1]), and capacity for intramolecular hydrogen bonding [2]. These quantifiable differences translate into divergent reactivity in catalytic asymmetric transformations and distinct binding affinities in biological systems, making direct replacement without re-optimization a high-risk approach.

Quantitative Differentiation Evidence for Bicyclo[3.2.1]octane-2,2-diol (253875-88-6)


Distinct Acidity and Lipophilicity Profile of Bicyclo[3.2.1]octane-2,2-diol

The target compound exhibits a calculated pKa of 11.79 and a LogP of 0.94 [1]. While direct experimental pKa data for close analogs are scarce, the unique [3.2.1] ring system is known to impart distinct electronic and steric environments compared to the [2.2.1] and [2.2.2] systems, which typically influence hydroxyl group acidity and overall lipophilicity. This specific combination of moderate lipophilicity and weak acidity is a key differentiator for designing compounds with optimal oral bioavailability and metabolic stability.

Physicochemical Properties Drug Design Lead Optimization

Commercial Availability at High Purity (99% HPLC) for Bicyclo[3.2.1]octane-2,2-diol

The compound is commercially available with a certified purity of 99% as determined by HPLC . This high level of purity is essential for reproducibility in sensitive synthetic applications and biological assays, where even trace impurities can confound results. This specification serves as a direct benchmark for procurement decisions against alternative suppliers or less-pure in-class analogs.

Chemical Procurement Synthetic Building Blocks Quality Control

Potential for Unique Intramolecular Hydrogen Bonding in the Bicyclo[3.2.1]octane Framework

X-ray crystallographic studies on a related bicyclo[3.2.1]octane derivative revealed a close proximity (2.78 Å) between a bridging oxygen and a hydroxyl group, strongly suggestive of a unique intramolecular hydrogen bond [1]. This specific geometric constraint, inherent to the [3.2.1] scaffold, is not possible in the more symmetric [2.2.2] or smaller [2.2.1] systems. Such a pre-organized hydrogen bond can rigidify the molecule's conformation, potentially leading to enhanced binding affinity and selectivity for biological targets.

Structural Biology Conformational Analysis Molecular Recognition

Enzymatic Resolution of Bicyclo[3.2.1]octane-2,2-diol Derivatives

The diacetate derivative of bicyclo[3.2.1]octane-2,2-diol can be resolved into its enantiomers via enzymatic hydrolysis using pig liver esterase (PLE) or lipase from *Aspergillus niger* [1]. This study demonstrated that the [3.2.1] diacetates are viable substrates for these enzymes, leading to optically active monoacetates and recovered diacetates. While specific enantiomeric excess values for the 2,2-diol were not reported in the abstract, the methodology validates the scaffold's compatibility with biocatalytic resolution, a key advantage over analogs that may not be recognized by these widely used enzymes.

Chiral Synthesis Biocatalysis Enantiomeric Separation

Recommended Application Scenarios for Bicyclo[3.2.1]octane-2,2-diol Based on Quantitative Evidence


Scaffold for Conformationally Constrained Drug Candidates

Given its rigid [3.2.1] framework and the potential for a unique intramolecular hydrogen bond (as inferred from a 2.78 Å O···O distance in a related derivative [1]), this diol is an ideal starting point for designing small molecules with a pre-organized, bioactive conformation. The moderate lipophilicity (LogP 0.94 [2]) also suggests favorable drug-like properties, making it suitable for fragment-based drug discovery or as a central core in lead optimization programs targeting challenging protein-protein interactions.

Chiral Building Block for Asymmetric Catalysis

The proven ability to resolve its racemic diacetate derivative using commercially available enzymes like pig liver esterase [3] provides a straightforward path to enantiopure material. This makes bicyclo[3.2.1]octane-2,2-diol a valuable chiral building block or ligand precursor for asymmetric synthesis. Its unique 1,2-diol motif can be readily elaborated into chiral auxiliaries, ligands, or organocatalysts for a variety of enantioselective transformations.

High-Purity Starting Material for Method Development

The commercial availability of this compound at 99% purity by HPLC ensures that it can be used directly in sensitive synthetic methodology studies without the need for time-consuming pre-purification. This is critical for reaction optimization and for ensuring that observed outcomes are attributable to the substrate and catalyst system, rather than to interfering impurities. It is an excellent choice for developing new cyclization or functionalization methods on the bicyclo[3.2.1]octane framework.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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